N-[1-(furan-3-yl)propan-2-yl]-9H-xanthene-9-carboxamide

CCR1 antagonist chemokine receptor structure-activity relationship

N-[1-(furan-3-yl)propan-2-yl]-9H-xanthene-9-carboxamide (CAS 1798486-44-8) is a synthetic small molecule belonging to the xanthene-9-carboxamide class, a scaffold extensively explored for CC chemokine receptor 1 (CCR1) antagonism and fluorescent probe applications. The compound features a furan-3-ylpropan-2-yl amine substituent on the carboxamide group, distinguishing it from the more common furan-2-ylmethyl and unsubstituted carboxamide analogs.

Molecular Formula C21H19NO3
Molecular Weight 333.387
CAS No. 1798486-44-8
Cat. No. B2870439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(furan-3-yl)propan-2-yl]-9H-xanthene-9-carboxamide
CAS1798486-44-8
Molecular FormulaC21H19NO3
Molecular Weight333.387
Structural Identifiers
SMILESCC(CC1=COC=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
InChIInChI=1S/C21H19NO3/c1-14(12-15-10-11-24-13-15)22-21(23)20-16-6-2-4-8-18(16)25-19-9-5-3-7-17(19)20/h2-11,13-14,20H,12H2,1H3,(H,22,23)
InChIKeyUEOVORUBHODRIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(furan-3-yl)propan-2-yl]-9H-xanthene-9-carboxamide (CAS 1798486-44-8) – Procurement-Grade Chemical Profile


N-[1-(furan-3-yl)propan-2-yl]-9H-xanthene-9-carboxamide (CAS 1798486-44-8) is a synthetic small molecule belonging to the xanthene-9-carboxamide class, a scaffold extensively explored for CC chemokine receptor 1 (CCR1) antagonism and fluorescent probe applications [1]. The compound features a furan-3-ylpropan-2-yl amine substituent on the carboxamide group, distinguishing it from the more common furan-2-ylmethyl and unsubstituted carboxamide analogs. Commercial specifications indicate a molecular formula of C₂₁H₁₉NO₃, molecular weight of 333.4 g/mol, and analytical purity of ≥95% .

Why N-[1-(furan-3-yl)propan-2-yl]-9H-xanthene-9-carboxamide Cannot Be Replaced by In-Class Analogs Without Quantitative Risk


The xanthene-9-carboxamide pharmacophore exhibits steep structure-activity relationships (SAR) where minor alterations to the amine substituent produce orders-of-magnitude shifts in CCR1 receptor binding affinity and functional antagonism [1]. The furan-2-ylmethyl analog N-(2-furanylmethyl)-9H-xanthene-9-carboxamide displays extremely weak CCR1 binding (IC₅₀ = 7.13 × 10⁴ nM), whereas optimized congeners derived from the same lead scaffold achieve low nanomolar potency (IC₅₀ = 1.8 nM in binding, 13 nM in functional assays for compound 2b-1) [1][2]. The target compound incorporates a furan-3-yl (rather than furan-2-yl) attachment and an α-methyl-branched propyl linker, a substitution topology absent from published SAR series. Without compound-specific quantitative activity data, any assumption of functional equivalence to known xanthene-9-carboxamide CCR1 antagonists is scientifically unfounded, and procurement of a generic analog carries substantial risk of acquiring a molecule with dramatically different potency, selectivity, or pharmacokinetic behavior.

Quantitative Differentiation Evidence for N-[1-(furan-3-yl)propan-2-yl]-9H-xanthene-9-carboxamide – Comparator-Based Selection Guide


Furan-3-yl vs. Furan-2-ylmethyl Substitution: CCR1 Binding Affinity Gap Exceeding Four Orders of Magnitude in the Xanthene-9-carboxamide Series

Within the xanthene-9-carboxamide class, the choice of furan attachment position (2-yl vs. 3-yl) and linker structure critically dictates receptor binding. The furan-2-ylmethyl analog N-(2-furanylmethyl)-9H-xanthene-9-carboxamide shows negligible CCR1 binding (IC₅₀ = 7.13 × 10⁴ nM = 71.3 µM) [1]. In contrast, optimized derivatives from the same lead scaffold achieve nanomolar affinity (e.g., compound 2b-1: IC₅₀ = 1.8 nM binding, 13 nM functional in human CCR1-transfected CHO cells) [2]. The target compound bears a furan-3-ylpropan-2-yl substituent, a topology distinct from the furan-2-ylmethyl analog. While direct activity data for the target compound are not published, the class SAR demonstrates that the specific substitution pattern is the primary determinant of potency, and the furan-3-yl regioisomer cannot be assumed equipotent to the furan-2-yl series.

CCR1 antagonist chemokine receptor structure-activity relationship

Purity Compliance: ≥95% Analytical Specification as a Procurement Gatekeeper vs. Uncharacterized Commercial Alternatives

Commercial listings for N-[1-(furan-3-yl)propan-2-yl]-9H-xanthene-9-carboxamide specify a purity of ≥95% . In contrast, numerous xanthene-9-carboxamide analogs available through non-specialist vendors lack publicly disclosed purity data or are sold at lower purity grades (e.g., 90% or unspecified). For quantitative biological assays, a 5% impurity burden can introduce confounding off-target effects, batch-to-batch variability, and irreproducible concentration-response relationships. The ≥95% specification provides a minimum threshold that supports reproducible in vitro pharmacology.

chemical procurement analytical QC purity specification

Linker Topology Differentiation: α-Methyl-Branched Propan-2-yl vs. Linear Methylene Linkers in Xanthene-9-carboxamides

The target compound incorporates an α-methyl-branched propan-2-yl linker between the xanthene carboxamide and the furan-3-yl ring, introducing a chiral center and restricted conformational flexibility relative to the linear methylene-linked analogs (e.g., N-(2-furanylmethyl)-9H-xanthene-9-carboxamide). Published SAR studies on xanthene carboxamides demonstrate that the amine substituent geometry profoundly influences CCR1 affinity; for example, quaternarization of the piperidine nitrogen in the lead series shifted potency from micromolar to nanomolar range [1]. The branched linker in the target compound may confer differential binding mode, metabolic stability, or off-target profile compared to linear-linker analogs, though direct experimental comparison data are not yet available.

linker SAR conformational restriction medicinal chemistry

Recommended Application Scenarios for N-[1-(furan-3-yl)propan-2-yl]-9H-xanthene-9-carboxamide Based on Available Evidence


CCR1 Antagonist Chemical Probe Development Requiring Unexplored Xanthene-9-carboxamide Chemotypes

For laboratories seeking to expand SAR beyond the well-characterized piperidine-based xanthene-9-carboxamide CCR1 antagonists (e.g., J-113863 class) [1], the target compound's unique furan-3-ylpropan-2-yl substituent offers a structurally distinct chemotype. The ≥95% purity specification supports its use as a starting point for in-house potency optimization, selectivity profiling against other chemokine receptors (CCR3, CCR5), and evaluation of oral bioavailability potential compared to quaternarized analogs that suffer from poor absorption [1].

Furan Regioisomer Selectivity Profiling in Xanthene-Based Fluorescent Probe Design

Given that xanthene-9-carboxamides are employed as fluorescent probes and that furan-3-yl substitution alters the electronic configuration of the fluorophore relative to furan-2-yl analogs, the target compound can serve as a spectroscopic comparator to quantify the impact of furan regioisomerism on excitation/emission maxima, quantum yield, and photostability. This application is relevant for laboratories developing ratiometric sensors or imaging agents where subtle spectral shifts are critical for multiplexed detection.

Negative Control or Specificity Tool Alongside Furan-2-ylmethyl Xanthene-9-carboxamide Analogs

Because the furan-2-ylmethyl analog N-(2-furanylmethyl)-9H-xanthene-9-carboxamide shows extremely weak CCR1 binding (IC₅₀ = 71.3 µM) [2], the target compound can be evaluated in parallel to determine whether the furan-3-yl regioisomer with the branched linker restores nanomolar affinity. This pairwise comparison provides a direct experimental test of the regioisomer hypothesis and can validate the structural determinants of CCR1 engagement within a single laboratory.

Procurement for Combinatorial Library Enumeration Focused on Furan-3-yl Amine Diversity

The target compound is a commercially listed building block with defined purity , suitable as a scaffold for amide coupling-based library synthesis. Its furan-3-ylpropan-2-yl amine fragment can be diversified to generate a focused library of xanthene-9-carboxamides probing the steric and electronic requirements of the CCR1 orthosteric site, as suggested by the SAR trends reported in the primary literature [1].

Quote Request

Request a Quote for N-[1-(furan-3-yl)propan-2-yl]-9H-xanthene-9-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.